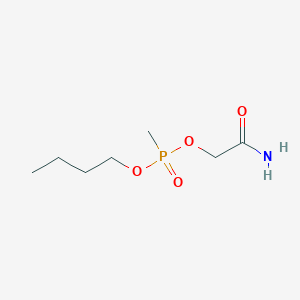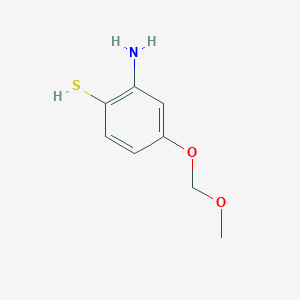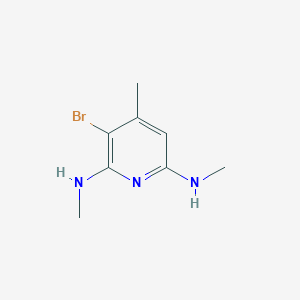
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the propenoic acid side chain. The bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenoic acid side chain can be reduced to form a saturated carboxylic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,3-Dibromo-4-oxo-5-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the phenolic hydroxyl group can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2,4-Dihydroxy-5-methoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positions of the bromine atoms and the presence of both hydroxyl and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
61223-34-5 |
|---|---|
Formule moléculaire |
C10H8Br2O4 |
Poids moléculaire |
351.98 g/mol |
Nom IUPAC |
3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-16-6-4-5(2-3-7(13)14)8(11)9(12)10(6)15/h2-4,15H,1H3,(H,13,14) |
Clé InChI |
ZJGHCJFPWLCJEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


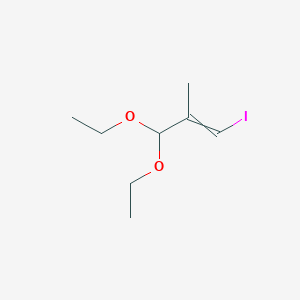
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
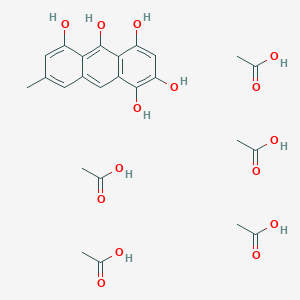
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
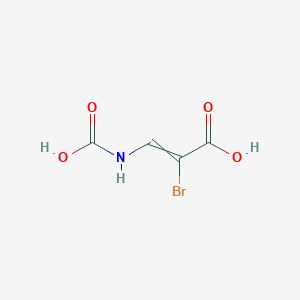

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
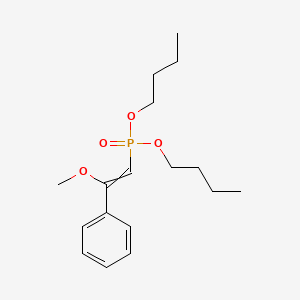
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)
